molecular formula C14H16ClN3O2 B5554331 N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide

Cat. No.: B5554331
M. Wt: 293.75 g/mol
InChI Key: XFARELMWVLTCHN-UHFFFAOYSA-N
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Description

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C14H16ClN3O2 and its molecular weight is 293.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0931045 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Synthetic Routes

One study delves into the ring-fission and C–C bond cleavage reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, showcasing the complex chemical behavior and potential synthetic utility of compounds within this chemical class (Jäger et al., 2002). Another study presents a novel five-step synthetic route to 1,3,4-oxadiazole derivatives, highlighting their potent α-glucosidase inhibitory potential, suggesting potential applications in drug discovery (Iftikhar et al., 2019).

Potential Biological Activities

Research on organic N-halogen compounds, including the preparation and reactions of derivatives, hints at the versatility of these compounds for further chemical transformations, potentially leading to bioactive molecules (Fuchigami & Odo, 1977). Moreover, the synthesis and biological properties of basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides demonstrate considerable local anesthetic activity, indicating the medical application possibilities of such compounds (Saxena et al., 1984).

Advanced Materials Development

The development of blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazolering in the side chain is a remarkable exploration into the use of these compounds in creating materials with specific optical properties. These polymers exhibit high thermal stability, good solubility in organic solvents, and fluorescence in the blue region, showing their potential in the field of optoelectronics and as fluorescent materials (Hamciuc et al., 2015).

Molecular Wires and Electronic Properties

A study on molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives elaborates on the synthesis, redox, structural, and optoelectronic properties of these compounds. It highlights the potential of these materials in electronic and photonic applications due to their unique electronic properties (Wang et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some oxadiazole derivatives have been studied for their anticonvulsant and analgesic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its biological activity, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-14(2,3)13(19)16-8-11-17-12(18-20-11)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFARELMWVLTCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.